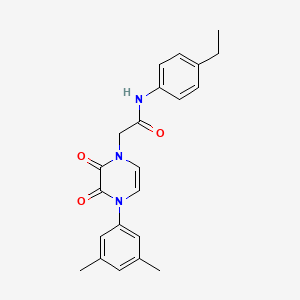
2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-ethylphenyl)acetamide" is a complex organic molecule that is likely to have been synthesized for its potential applications in various fields such as pharmaceuticals or materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer information about the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including coupling reactions and crystallization using solvent mixtures. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction followed by crystallization using a toluene and methanol mixture . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring specific precursors in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . These methods suggest that the synthesis of the compound would also require careful selection of precursors, solvents, and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques and X-ray diffraction (XRD). For example, the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, 1H NMR, and single-crystal XRD . The crystal structures of these compounds often reveal interesting features such as intramolecular hydrogen bonds and planarity of certain groups, which contribute to the stability and properties of the molecules . These techniques would likely be employed to analyze the molecular structure of the compound as well.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their functional groups and molecular structure. The presence of acetamide groups, for example, can be involved in various chemical reactions, including hydrogen bonding interactions, as seen in the crystal structures of related compounds . The chemical reactivity would also be influenced by the presence of other substituents on the molecule, which can be studied through experimental and theoretical methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The vibrational frequencies, hyperpolarizability, and molecular electrostatic potential of 2-phenyl-N-(pyrazin-2-yl)acetamide have been investigated, providing insights into its nonlinear optical properties and charge transfer within the molecule . The thermal stability can be assessed through thermogravimetric analysis and differential thermal analysis . These analyses would be relevant for understanding the properties of the compound , which could be important for its potential applications.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of chemical compounds closely related to the given chemical structure have been a subject of interest. For instance, compounds like chloroacetamides and their derivatives are studied for their selective herbicidal activity and their interaction with biological systems, demonstrating the importance of structural analysis in understanding the activity and function of such compounds in various biological and environmental contexts (Weisshaar & Böger, 1989).
Coordination Chemistry and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives illustrate the significance of these compounds in forming structures with potential antioxidant activities. These complexes showcase the role of hydrogen bonding in self-assembly processes, emphasizing the chemical versatility and potential applications of such compounds in creating materials with specific desirable properties, including significant antioxidant activity (Chkirate et al., 2019).
Molecular Docking and Anticancer Activity
The anticancer potential of compounds structurally similar to the one has been explored through molecular docking analyses, highlighting the relevance of chemical synthesis in the development of therapeutic agents. Such studies provide a foundation for the rational design of drugs based on the structural features and biological target interactions of these compounds (Sharma et al., 2018).
Chemoselective Acetylation and Drug Synthesis
The chemoselective acetylation of amino groups in related compounds to produce intermediates for antimalarial drugs demonstrates the role of these chemical processes in drug synthesis and development. This example underscores the importance of specific chemical reactions in modifying the activity and solubility of pharmaceutical compounds, potentially improving their efficacy and pharmacokinetic properties (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-17-5-7-18(8-6-17)23-20(26)14-24-9-10-25(22(28)21(24)27)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHPBUFKBZBOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

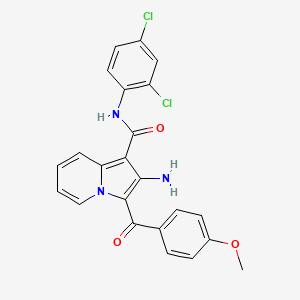

![1,7-bis(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2550022.png)
![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2550025.png)
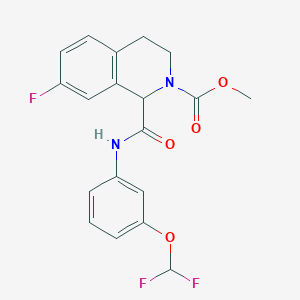
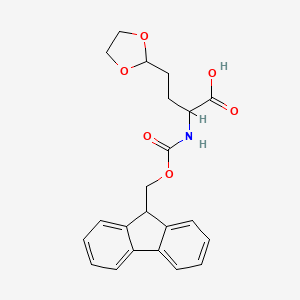
![1-(2-Nitrophenyl)-3-[6-[(2-nitrophenyl)carbamoylamino]hexyl]urea](/img/structure/B2550031.png)
![{5-[(2,2-Dimethylpropoxy)sulfonyl]pyridin-3-yl}boronic acid](/img/structure/B2550032.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B2550035.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2550036.png)
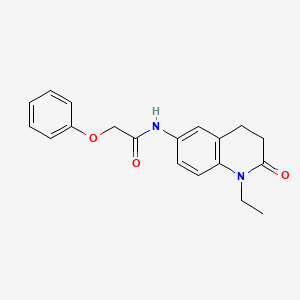
![7-((4-methoxyphenyl)amino)-3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one](/img/structure/B2550038.png)
![5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2550041.png)
![N-(4-ethylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2550042.png)